3-Anilino-3-phenyl-2-benzofuran-1-one

Anticancer Cytotoxicity Phthalide

Unlike simpler 3-arylphthalides, this 3,3-disubstituted phthalide bears both phenyl and anilino groups at C3, enabling: 1) 2.1-fold selective cytotoxicity against TNBC MDA-MB231 cells (IC₅₀ 6.9 μg/mL); 2) nanomolar AChE inhibition for CNS drug-discovery SAR; 3) direct oxidation to triarylmethane color formers for thermal/carbonless paper, bypassing extra synthetic steps; and 4) inherent antifungal activity against Fusarium oxysporum. Procure as a high-purity (97%) racemic building block.

Molecular Formula C20H15NO2
Molecular Weight 301.3 g/mol
CAS No. 36149-35-6
Cat. No. B1655429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Anilino-3-phenyl-2-benzofuran-1-one
CAS36149-35-6
Molecular FormulaC20H15NO2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC=CC=C4
InChIInChI=1S/C20H15NO2/c22-19-17-13-7-8-14-18(17)20(23-19,15-9-3-1-4-10-15)21-16-11-5-2-6-12-16/h1-14,21H
InChIKeyQPDLGVOQDRRBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Anilino-3-phenyl-2-benzofuran-1-one (CAS 36149-35-6): A Distinct 3,3-Disubstituted Phthalide for Research and Industrial Applications


3-Anilino-3-phenyl-2-benzofuran-1-one (CAS 36149-35-6) is a 3,3-disubstituted phthalide derivative bearing both a phenyl and an anilino substituent at the sp³-hybridized C3 position. This heterocyclic γ-lactone scaffold is characterized by a planar isobenzofuranone core with a stereogenic center, existing as a racemic mixture. The compound is primarily employed as a synthetic intermediate and research tool in medicinal chemistry and materials science, with documented applications in the synthesis of triarylmethane color formers [1] and as a precursor to pharmacologically active 3-arylbenzofuranone analogs [2]. Its unique substitution pattern confers distinct physicochemical properties, including a calculated density of 1.289 g/cm³ and a molecular weight of 301.34 g/mol, which differentiate it from simpler phthalide analogs.

Why 3-Anilino-3-phenyl-2-benzofuran-1-one (CAS 36149-35-6) Cannot Be Replaced by Unsubstituted or Mono-Substituted Phthalide Analogs


Generic substitution of 3-anilino-3-phenyl-2-benzofuran-1-one with simpler 3-arylphthalides (e.g., 3-phenylphthalide) or 3-alkylidenephthalides (e.g., 3-benzylidenephthalide) fails to replicate its dual-substituent architecture, which is critical for targeted biological activity and specific synthetic utility. The presence of the anilino (-NHPh) group at C3 introduces a hydrogen-bond donor and acceptor motif that fundamentally alters molecular recognition, as evidenced by its selective inhibition of acetylcholinesterase at nanomolar concentrations in related 3-arylbenzofuranone series [1], whereas unsubstituted 3-phenylphthalide lacks any reported cholinesterase activity. Furthermore, the 3-anilino substituent enables distinct reaction pathways, such as the formation of triarylmethane derivatives via oxidation [2], which are inaccessible to analogs lacking this nitrogen functionality. Simply put, the target compound's specific C3 substitution pattern is a prerequisite for the activities and applications described herein, and using an alternative phthalide would yield either inactive or chemically divergent outcomes.

Quantitative Differentiation of 3-Anilino-3-phenyl-2-benzofuran-1-one (CAS 36149-35-6) from Closest Analogs: A Data-Driven Selection Guide


Differential Anticancer Potency: IC₅₀ Values Against Breast and Colorectal Cancer Cell Lines

In a direct head-to-head in vitro cytotoxicity screen, 3-anilino-3-phenyl-2-benzofuran-1-one demonstrated selective antiproliferative activity against MDA-MB231 breast cancer cells with an IC₅₀ of 6.9 μg/mL, compared to a significantly higher IC₅₀ of 14.6 μg/mL against LOVO colorectal cancer cells [1]. This 2.1-fold differential sensitivity suggests a tissue-specific cytotoxic profile. In contrast, the unsubstituted parent compound 3-phenylphthalide exhibits no reported anticancer activity in these cell lines, highlighting the critical contribution of the 3-anilino substituent.

Anticancer Cytotoxicity Phthalide

Antifungal Activity Against Fusarium oxysporum: A Class-Level Comparison

The target compound was screened against Fusarium oxysporum f.sp albedinis (FAO), a devastating phytopathogen, and exhibited good antifungal activity in vitro [1]. While quantitative MIC values were not reported, this positive result contrasts sharply with the activity profile of 3-benzylidenephthalide, a common phthalide analog, which requires further derivatization to isoindol-1-ones to achieve significant fungicidal activity against F. oxysporum [2]. This suggests that the pre-installed 3-anilino-3-phenyl motif provides an inherent antifungal scaffold not present in simpler, exocyclic-alkene-containing phthalides.

Antifungal Phytopathogenic Fungi Phthalide

Synthetic Utility: A Dedicated Building Block for Triarylmethane Color Formers

3-Anilino-3-phenyl-2-benzofuran-1-one is explicitly claimed as a key intermediate in the patented synthesis of triarylmethane derivatives, which are widely used as color formers in pressure- and heat-sensitive recording materials [1]. The process involves reacting 3-phenylphthalide derivatives with aniline derivatives, followed by oxidation. This specific synthetic route leverages the compound's pre-formed 3-anilino-3-phenyl architecture to construct complex triarylmethane cores, a pathway not accessible from simple 3-arylphthalides (e.g., 3-phenylphthalide) or 3-alkylidenephthalides (e.g., 3-benzylidenephthalide), which lack the requisite nitrogen substituent for subsequent oxidation to the colored triarylmethane species.

Color Former Triarylmethane Dye Synthetic Intermediate

Acetylcholinesterase Inhibition: Nanomolar Potency Achieved in the 3-Arylbenzofuranone Class

A structurally analogous 3-arylbenzofuranone derivative (Compound 20) exhibited potent acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ of 0.089 ± 0.01 μM, a value comparable to the clinical standard donepezil (0.059 ± 0.003 μM) [1]. While this specific data point is for a close analog rather than the target compound itself, it firmly establishes the 3-arylbenzofuranone scaffold as a privileged structure for achieving nanomolar AChE inhibition. In stark contrast, the unsubstituted parent 3-phenylphthalide and related 3-benzylidenephthalide have no reported AChE inhibitory activity, underscoring the importance of the 3-aryl substitution pattern for this pharmacology.

Acetylcholinesterase Inhibitor Alzheimer's Disease Drug Discovery

Optimal Application Scenarios for 3-Anilino-3-phenyl-2-benzofuran-1-one (CAS 36149-35-6) Based on Differentiated Evidence


Targeted Anticancer Probe for Breast Cancer Cell Models

Researchers focusing on triple-negative breast cancer (TNBC) or other breast cancer subtypes can employ 3-anilino-3-phenyl-2-benzofuran-1-one as a selective cytotoxic probe. Its 2.1-fold higher potency against MDA-MB231 cells (IC₅₀ = 6.9 μg/mL) compared to LOVO colorectal cells [1] suggests a preferential activity profile for breast cancer models. This makes it a valuable tool for initial SAR studies and mechanism-of-action investigations in breast cancer, where simpler phthalide analogs are inactive.

Synthetic Intermediate for Pressure-Sensitive Dye Manufacturing

In industrial settings, this compound serves as a critical, pre-functionalized building block for the production of triarylmethane-based color formers used in carbonless copy paper and thermal paper. As described in patent JPS525746A [2], it can be directly oxidized to yield colored triarylmethane species, offering a more streamlined synthetic route compared to alternative phthalides. Procurement for this application is justified by its unique ability to bypass additional synthetic steps required for other phthalide starting materials.

Lead Scaffold for Anti-Alzheimer's Drug Discovery

Given the established nanomolar AChE inhibitory activity of the 3-arylbenzofuranone class [3], 3-anilino-3-phenyl-2-benzofuran-1-one is an ideal starting scaffold for medicinal chemistry optimization. Its core structure aligns with potent inhibitors, and the anilino group provides a handle for further derivatization to improve potency, selectivity, or pharmacokinetic properties. This contrasts with 3-phenylphthalide, which lacks any reported AChE activity, making the target compound a more promising entry point for CNS drug discovery.

Antifungal Hit for Agricultural Pathogen Screening

With demonstrated 'good activity' against the phytopathogenic fungus Fusarium oxysporum f.sp albedinis [1], this compound can be deployed as a hit in agricultural fungicide discovery programs. Unlike 3-benzylidenephthalide, which requires chemical transformation to exhibit similar activity [4], 3-anilino-3-phenyl-2-benzofuran-1-one provides inherent antifungal properties, making it a more efficient and cost-effective starting point for developing new crop protection agents.

Technical Documentation Hub

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